Product packaging for Bupropion Hydrochloride(Cat. No.:CAS No. 34841-36-6)

Bupropion Hydrochloride

Cat. No.: B10753601
CAS No.: 34841-36-6
M. Wt: 276.20 g/mol
InChI Key: HEYVINCGKDONRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Bupropion Hydrochloride is a high-purity small molecule of significant interest in neuropharmacology and psychopharmacology research. Its primary mechanism of action is characterized by its role as a norepinephrine-dopamine reuptake inhibitor (NDRI), which distinguishes it from many other antidepressant agents that primarily target serotonergic pathways. This unique profile makes it an invaluable tool for studying the roles of catecholamines in depression, smoking cessation, and other neuropsychiatric conditions. Researchers utilize this compound to investigate dopaminergic signaling in reward pathways, explore novel therapeutic strategies for treatment-resistant depression, and model the neurochemical effects of nicotine withdrawal. The compound acts by selectively blocking the dopamine transporter (DAT) and norepinephrine transporter (NET), thereby increasing the synaptic concentrations of these key neurotransmitters. Supplied as a high-grade powder, this product is rigorously quality-controlled to ensure batch-to-batch consistency, stability, and solubility for in vitro and in vivo research applications. It is essential for studies focused on understanding the molecular underpinnings of motivation, anhedonia, and addiction.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19Cl2NO B10753601 Bupropion Hydrochloride CAS No. 34841-36-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO.ClH/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10;/h5-9,15H,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEYVINCGKDONRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6044561
Record name Bupropion hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6044561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31677-93-7, 234447-17-7, 34911-55-2
Record name Bupropion hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31677-93-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-Bupropion hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=234447-17-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bupropion hydrochloride [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031677937
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name bupropion
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758686
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bupropion hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=315851
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bupropion hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6044561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (±)-2-(tert-butylamino)-3'-chloropropiophenone hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.130
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BUPROPION HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZG7E5POY8O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Chemical Synthesis and Derivatization Strategies

Established Synthetic Pathways for Bupropion (B1668061) Hydrochloride

The foundational synthesis of bupropion hydrochloride was first disclosed in a patent by the Burroughs Wellcome Co. (now GlaxoSmithKline) in 1974. rsc.org This established pathway has remained the fundamental approach for many subsequent syntheses. rsc.org The process is typically a three-stage sequence.

The synthesis commences with the α-bromination of 3′-chloropropiophenone. rsc.org In the original method, this is achieved using molecular bromine in a solvent like dichloromethane (B109758) (DCM) to yield the α-bromo ketone intermediate. rsc.org This intermediate is then subjected to a nucleophilic substitution reaction with an excess of tert-butylamine (B42293) in acetonitrile. rsc.org This step forms the free base of bupropion. The final stage involves the reaction of the bupropion free base with hydrogen chloride to produce the hydrochloride salt, which is then purified. google.com Variations of this core synthesis have been reported, often involving different solvents or purification methods. rsc.orggoogle.com One reported method involves reacting m-chloropropiophenone and bromine, followed by reaction with tert-butylamine and then hydrogen chloride to get crude this compound, which is subsequently purified using an alcohol solvent. google.com

Table 1: Key Reactions in the Established Synthesis of this compound

StepReactantsReagents/SolventsProduct
1. α-Bromination 3′-chloropropiophenoneMolecular Bromine, Dichloromethaneα-bromo-3-chloropropiophenone
2. Nucleophilic Substitution α-bromo-3-chloropropiophenonetert-butylamine, AcetonitrileBupropion (free base)
3. Salt Formation Bupropion (free base)Hydrogen ChlorideThis compound

Development of Greener Synthesis Methodologies

Traditional synthetic routes for this compound have notable drawbacks from a green chemistry perspective, including the use of hazardous reagents and solvents. acs.orgresearchgate.net For instance, the conventional synthesis uses toxic solvents like N-methylpyrrolidinone (NMP) and dichloromethane (DCM), along with hazardous chemicals such as bromine and concentrated hydrochloric acid, resulting in significant waste generation (estimated at 138 kg of waste per kg of product). acs.orgresearchgate.netwhiterose.ac.uk

To address these issues, greener synthetic methodologies have been developed. These include:

Solvent Substitution : The reprotoxic solvent NMP and the potentially carcinogenic DCM have been replaced with the bio-based solvent Cyrene and ethyl acetate (B1210297), respectively. researchgate.net

Reagent Substitution : Corrosive and hazardous liquid bromine has been substituted with safer alternatives like N-bromosuccinimide (NBS) or polymer-bound pyridinium (B92312) tribromide. rsc.orgresearchgate.netrsc.org

Improved Workup Procedures : An alternative extraction method using 1 M hydrochloric acid and ethyl acetate instead of 12 M hydrochloric acid and diethyl ether has been developed, making the process safer and reducing waste by approximately 92 kg per kg of product. acs.orgresearchgate.netwhiterose.ac.uk

These adaptations have successfully produced this compound with good yields (e.g., an average yield of 68% in a 4-hour procedure) while significantly improving the environmental and safety profile of the synthesis. acs.orgwhiterose.ac.uk

Table 2: Comparison of Traditional vs. Greener Synthesis Approaches

FeatureTraditional SynthesisGreener Synthesis
Brominating Agent Molecular Bromine rsc.orgN-Bromosuccinimide, Pyridinium tribromide rsc.orgresearchgate.net
Solvents Dichloromethane (DCM), N-methylpyrrolidinone (NMP) researchgate.netEthyl Acetate, Cyrene researchgate.net
Acid for Workup 12 M Hydrochloric Acid acs.org1 M Hydrochloric Acid acs.org
Technology Batch processing rsc.orgContinuous flow chemistry rsc.org
Waste Generation ~138 kg per kg product whiterose.ac.uk~46 kg per kg product whiterose.ac.uk

Synthesis of this compound Analogues and Derivatives for Research Probes

The chemical structure of bupropion, particularly its carbonyl and secondary amine functionalities, allows for the synthesis of a wide range of analogues and derivatives. mdpi.comresearchgate.net These compounds are valuable as research probes to explore structure-activity relationships and to develop new therapeutic agents, for instance, for smoking cessation and cocaine addiction. nih.govnih.gov

The synthesis of these analogues typically involves modifications at two primary sites:

The Amine Group : The tert-butyl group can be replaced with other alkyl or cyclic groups. For example, analogues like 2-(N-cyclopropylamino)-3-chloropropiophenone have been synthesized and evaluated. nih.gov N-alkylation can also be performed to create derivatives like N-methyl and N-benzyl bupropion. mdpi.comresearchgate.net

The Ketone Group and Phenyl Ring : Modifications include creating oximes, enol acetates, and ether forms. mdpi.com Additionally, both the amine and ketone groups can be utilized to form cyclic derivatives such as oxadiazines and oxazolones. mdpi.comresearchgate.net The substitution pattern on the phenyl ring can also be altered.

These synthetic efforts have led to the identification of analogues with modified pharmacological profiles. For example, studies have produced analogues with increased potency for dopamine (B1211576) and norepinephrine (B1679862) uptake inhibition. nih.gov One particularly interesting compound, 2-(N-cyclopropylamino)-3-chloropropiophenone (1x), showed a favorable profile as a potential pharmacotherapy for addiction. nih.gov Another analogue (2x) was found to be significantly more potent than bupropion in blocking nicotine-induced effects in mice. barrowneuro.org

Table 3: Examples of Synthesized Bupropion Analogues and Their Research Purpose

Analogue Name/ModificationSynthetic StrategyResearch Focus
2-(N-Cyclopropylamino)-3-chloropropiophenoneSubstitution of tert-butylamine with cyclopropylamine (B47189) nih.govPotential pharmacotherapy for cocaine and other addictions nih.gov
N-methyl bupropion, N-benzyl bupropionN-alkylation of the secondary amine mdpi.comDevelopment of bioprecursor prodrugs with enhanced properties mdpi.comresearchgate.net
Oxime, Enol Acetate, and Oxadiazine derivativesModification of the carbonyl and/or amine group mdpi.comCreation of prodrug forms to circumvent rapid metabolism mdpi.comresearchgate.net
Analogues with varied phenyl ring substitutionsBromination of substituted propiophenones followed by amination barrowneuro.orgSmoking cessation aids with increased nAChR antagonism nih.govbarrowneuro.org

Chiral Synthesis and Enantiomeric Purity Control

Bupropion possesses a single chiral center and is clinically used as a racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers. tandfonline.comnih.gov However, research has shown that the enantiomers can have different pharmacological and pharmacokinetic profiles. tandfonline.comnih.gov For instance, the (R)-enantiomer is reported to be more effective than the (S)-enantiomer. nih.gov

The stereoselective metabolism of bupropion is a key area of study. The hydroxylation of bupropion is catalyzed predominantly by the enzyme CYP2B6 in a stereoselective manner. tandfonline.comnih.gov This leads to the formation of various stereoisomeric metabolites, with (R,R)-hydroxybupropion being a primary metabolite. tandfonline.comnih.gov

The synthesis of the individual enantiomers of bupropion has been described and is crucial for evaluating their distinct biological activities. nih.gov Controlling enantiomeric purity is vital, as the presence of an unwanted enantiomer could lead to different effects. nih.gov Various analytical methods have been developed to separate and quantify the enantiomers of bupropion and its metabolites, ensuring enantiomeric purity. Capillary electrophoresis (CE) using cyclodextrins as chiral selectors is one such method. researchgate.net For example, using sulfated-beta-CD in a borate (B1201080) buffer has enabled the separation of bupropion enantiomers with high resolution in a short analysis time. researchgate.net High-performance liquid chromatography (HPLC) is another technique used for the enantioselective separation of bupropion. researchgate.net

A patent describes a method for synthesizing impurity enantiomers of this compound, which can be used as reference standards for quality control. google.com This synthesis starts with D-cysteine methyl ester hydrochloride and proceeds through a series of reactions including sulfhydryl protection, condensation, and deprotection/ring closure to yield specific diastereomeric impurities. google.com

Molecular Mechanism of Action and Receptor/transporter Interactions

Norepinephrine-Dopamine Reuptake Inhibition (NDRI) at Presynaptic Transporters

Bupropion (B1668061) hydrochloride exerts its primary effect by blocking the reuptake of norepinephrine (B1679862) and dopamine (B1211576) from the synaptic cleft, which increases the concentration and duration of action of these neurotransmitters. drugbank.comdrugbank.com This action is mediated through its interaction with the norepinephrine transporter (NET) and the dopamine transporter (DAT). drugbank.comdrugbank.com

Bupropion and its metabolites inhibit the reuptake of dopamine by binding to the dopamine transporter (DAT), also known as solute carrier family 6 member 3 (SLC6A3). nih.govdrugbank.compharmgkb.org This inhibition leads to an increase in extracellular dopamine levels in key brain regions. researchgate.net Studies using positron emission tomography (PET) have shown that therapeutic oral doses of bupropion result in a modest occupancy of the striatal DAT, estimated to be around 20-26%. researchgate.netwikipedia.org Despite this relatively low occupancy, the inhibition of dopamine reuptake is considered a key contributor to bupropion's therapeutic effects. drugbank.comresearchgate.net In vitro studies using rat brain synaptosomes have reported IC₅₀ values for bupropion at DAT in the range of 305 nM to 945 nM. nih.gov

Bupropion exhibits a distinct profile of potency and selectivity at the different monoamine transporters. It is a relatively weak inhibitor of both norepinephrine and dopamine reuptake and has negligible activity at the serotonin (B10506) transporter (SERT). nih.govfda.gov Research indicates that bupropion and its metabolites have a slightly greater functional potency at DAT compared to NET. nih.gov However, due to the high plasma concentrations and higher NET affinity of its metabolite, hydroxybupropion (B195616), the net effect in the body is a significant inhibition of both transporters. wikipedia.org The lack of significant interaction with the serotonin system distinguishes bupropion from many other antidepressants and is responsible for its different side-effect profile. drugbank.com

Interactive Data Table: Bupropion's In Vitro Potency at Monoamine Transporters

TransporterIC₅₀ (nM)
Dopamine Transporter (DAT)305
Norepinephrine Transporter (NET)3715
Serotonin Transporter (SERT)>10,000
Source: drugbank.comnih.gov

Modulation of Vesicular Monoamine Transporter-2 (VMAT-2) Activity

Beyond its effects on presynaptic reuptake transporters, bupropion has been shown to modulate the activity of the vesicular monoamine transporter-2 (VMAT-2), also known as solute carrier family 18 member 2 (SLC18A2). researchgate.netpharmgkb.org VMAT-2 is responsible for transporting monoamines, such as dopamine, from the cytoplasm into synaptic vesicles for storage and subsequent release. psychiatrictimes.com Studies have demonstrated that bupropion can cause a rapid, reversible, and dose-dependent increase in vesicular dopamine uptake. researchgate.netnih.gov This effect is associated with a redistribution of the VMAT-2 protein within the neuron. researchgate.netnih.gov By enhancing VMAT-2 function, bupropion may increase the presynaptic storage of dopamine, which could contribute to its therapeutic efficacy. researchgate.netoup.com This increased vesicular sequestration of dopamine may also offer a neuroprotective effect by reducing the amount of cytosolic dopamine available for potential reverse transport and oxidative stress. researchgate.net

Antagonism of Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)

A significant aspect of bupropion's mechanism of action, particularly relevant to its use in smoking cessation, is its role as a non-competitive antagonist of neuronal nicotinic acetylcholine receptors (nAChRs). psychopharmacologyinstitute.comnih.gov This action is distinct from its monoamine reuptake inhibition. nih.gov

Bupropion demonstrates a degree of selectivity in its antagonism of different nAChR subtypes. nih.govpharmgkb.org It has been shown to block the function of several neuronal nAChRs, including the α3β2, α4β2, and α7 subtypes. nih.govpharmgkb.org Research indicates that bupropion is a more potent antagonist at α3β4 and α4β2 subtypes compared to the α7 subtype. acs.org Specifically, some studies have found it to be significantly more effective at blocking α3β2 and α4β2 receptors. nih.gov This functional blockade of nAChRs is thought to reduce the rewarding effects of nicotine (B1678760) and alleviate withdrawal symptoms, contributing to its effectiveness as a smoking cessation aid. nih.govdrugbank.com The antagonism appears to be non-competitive, meaning it does not directly compete with acetylcholine for the binding site. nih.gov

Interactive Data Table: Bupropion's Antagonistic Activity at nAChR Subtypes

nAChR SubtypeRelative Potency of Blockade
α3β2High
α4β2High
α7Lower
Source: nih.gov

Comprehensive Receptor Binding Affinity Profiling

Bupropion's distinct side effect profile compared to other classes of antidepressants is largely due to its lack of significant affinity for a wide range of postsynaptic receptors. nih.govpsychopharmacologyinstitute.compsychscenehub.com Comprehensive binding assays have shown that bupropion and its metabolites have negligible direct activity at numerous receptor sites. nih.govwikipedia.org

Specifically, bupropion exhibits very low affinity for:

α- and β-adrenergic receptors nih.govwikipedia.orghres.ca

Histamine H1 receptors nih.govwikipedia.org

Muscarinic cholinergic receptors nih.govwikipedia.orghres.ca

GABA and benzodiazepine (B76468) receptors hres.ca

This lack of interaction at histaminergic, muscarinic, and adrenergic receptors is why bupropion use is not typically associated with common antidepressant side effects like sedation, weight gain, dry mouth, and orthostatic hypotension. nih.govpsychopharmacologyinstitute.com

Below is a table summarizing the receptor binding affinities for bupropion. The values, presented in nanomolars (nM), represent the concentration of the drug required to inhibit binding by 50% (IC50) or the inhibition constant (Ki). Higher values indicate weaker binding affinity.

Receptor/TransporterBinding Affinity (Ki or IC50 in nM)Reference
α1-Adrenergic>10,000 hres.ca
α2-Adrenergic>10,000–81,000 wikipedia.org
β-Adrenergic>10,000 wikipedia.org
Histamine H16,600–>10,000 wikipedia.org
Muscarinic Cholinergic>10,000 wikipedia.org
GABAEssentially no affinity hres.ca
BenzodiazepineEssentially no affinity hres.ca
Serotonin Transporter (SERT)>10,000 drugbank.com

Contribution of Active Metabolites to Molecular Pharmacological Profile

Hydroxybupropion: This is the major metabolite, formed primarily by the action of the cytochrome P450 2B6 (CYP2B6) enzyme. patsnap.comtandfonline.com It is a more potent inhibitor of norepinephrine reuptake than bupropion itself and also contributes to the inhibition of dopamine reuptake. wikipedia.org Hydroxybupropion is also a more potent non-competitive antagonist of α4β2 nicotinic receptors than the parent drug, which is believed to contribute to bupropion's effectiveness in smoking cessation. psychopharmacologyinstitute.com

Threohydrobupropion and Erythrohydrobupropion: These amino-alcohol isomers are formed through non-CYP-mediated pathways. psychopharmacologyinstitute.com They are less potent as norepinephrine and dopamine reuptake inhibitors compared to bupropion and hydroxybupropion, with potencies estimated to be 20% to 50% of the parent compound. psychopharmacologyinstitute.com

The half-lives of these metabolites are considerably longer than that of bupropion. While bupropion's half-life is about 21 hours, the half-lives of hydroxybupropion, threohydrobupropion, and erythrohydrobupropion are approximately 20, 37, and 33 hours, respectively. psychopharmacologyinstitute.com This results in their accumulation in the body and a sustained therapeutic effect. psychopharmacologyinstitute.com The collective action of these metabolites, particularly their potent inhibition of norepinephrine reuptake, may mean that bupropion functions more as a norepinephrine reuptake inhibitor than a dopamine reuptake inhibitor in a clinical context. wikipedia.org

Dopamine Transporter (DAT) Pharmacological Chaperoning Effects

Recent research has uncovered a novel aspect of bupropion's mechanism of action: its role as a pharmacological chaperone for the dopamine transporter (DAT). nih.govfrontiersin.org A pharmacological chaperone is a small molecule that can rescue misfolded proteins, promoting their proper trafficking and function.

Studies have shown that bupropion can increase the surface expression of the dopamine transporter. nih.gov This effect is particularly relevant for conditions like Dopamine Transporter Deficiency Syndrome (DTDS), a rare genetic disorder caused by mutations that lead to misfolded and non-functional DAT proteins retained within the endoplasmic reticulum (ER). nih.govfrontiersin.org

Bupropion has been demonstrated to promote the maturation of DAT and rescue the function of certain DTDS-associated mutant transporters in cellular models. nih.gov It appears to stabilize an inward-facing or occluded conformation of the transporter, which facilitates its proper folding and export from the ER to the cell surface. frontiersin.org While bupropion's efficacy as a pharmacological chaperone is considered moderate and its potency is low, these findings represent a significant conceptual advance. frontiersin.orgresearchgate.net This chaperoning effect is not observed with typical DAT inhibitors like cocaine. nih.govfrontiersin.org The secondary amine group in bupropion's structure has been identified as essential for this chaperone activity. researchgate.net This mechanism provides a potential therapeutic strategy for increasing functional DAT levels in conditions associated with its reduced function. nih.gov

Metabolism and Biotransformation Pathways

Oxidative Metabolism by Cytochrome P450 Enzymes

The primary oxidative pathway for bupropion (B1668061) involves the hydroxylation of its tert-butyl group, a reaction predominantly catalyzed by the cytochrome P450 (CYP) enzyme system in the liver. wikipedia.orgdrugbank.com

Primary Role of CYP2B6 in Hydroxybupropion (B195616) Formation

The formation of hydroxybupropion, the major oxidative metabolite of bupropion, is almost exclusively mediated by the CYP2B6 isoenzyme. drugbank.comdroracle.aidrugbank.comnih.gov This has been consistently demonstrated in studies using human liver microsomes and cDNA-expressed CYPs. drugbank.comnih.gov The high correlation between CYP2B6 content and bupropion hydroxylation activity in human liver samples further solidifies the primary role of this enzyme. drugbank.com In fact, bupropion hydroxylation is considered a reliable in vitro and in vivo marker for CYP2B6 activity. drugbank.comnih.gov The kinetic parameters for this reaction in liver microsomes have been reported, with Vmax values ranging from 85 to 254 pmol/mg per minute and Km values from 103 to 198 μM. nih.gov One study found a Vmax of 131 pmol/min per milligram and a Km of 87 μM in liver microsomes. nih.govnih.gov The formation of hydroxybupropion is stereoselective, with CYP2B6 preferentially metabolizing the (S)-enantiomer of bupropion over the (R)-enantiomer. nih.gov

Reductive Metabolism by Carbonyl Reductases

In addition to oxidative metabolism, bupropion undergoes reduction of its carbonyl group to form the amino-alcohol isomers, threohydrobupropion and erythrohydrobupropion. drugbank.comdroracle.ai This reductive pathway is mediated by a class of enzymes known as carbonyl reductases and does not involve cytochrome P450 enzymes. drugbank.comgeneesmiddeleninformatiebank.nl

Formation of Threohydrobupropion and Erythrohydrobupropion

The reduction of bupropion's carbonyl group results in two diastereomeric metabolites: threohydrobupropion and erythrohydrobupropion. drugbank.comdroracle.ai Threohydrobupropion is generally formed in greater quantities than erythrohydrobupropion in human liver subcellular fractions. jst.go.jptandfonline.com Both of these metabolites are pharmacologically active. droracle.ai

Identification of Specific Carbonyl Reductases (e.g., 11β-HSD1, AKR1C1, AKR1C2, AKR1C3, CBR1)

Several specific carbonyl reductases have been identified as being involved in the biotransformation of bupropion. jst.go.jpresearchgate.netresearcher.life Research has provided direct evidence that 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1), aldo-keto reductase 1C1 (AKR1C1), AKR1C2, AKR1C3, and carbonyl reductase 1 (CBR1) all participate in the reductive metabolism of bupropion in vitro. jst.go.jpresearchgate.net Studies using recombinant 11β-HSD1 have revealed that this enzyme is a major contributor to the formation of threohydrobupropion and that this reaction is stereoselective, with no formation of erythrohydrobupropion. nih.govnih.gov The formation of erythrohydrobupropion is therefore attributed to other carbonyl reductases. nih.govnih.gov Inhibition studies further support the role of microsomal 11β-HSDs and cytosolic enzymes like CBRs in bupropion reduction. tandfonline.com

Differential Activity in Liver and Intestine

The metabolic activities of oxidative and reductive pathways for bupropion differ between the liver and the intestine. nih.gov The liver is capable of both forming hydroxybupropion via CYP2B6 and threohydrobupropion via carbonyl reductases. nih.govnih.gov In fact, the liver has a comparable capacity to form both of these metabolites. nih.govnih.gov In contrast, the intestine does not appear to express CYP2B6, as no hydroxybupropion formation is detected in intestinal fractions. nih.govnih.gov However, the intestine does contribute to the formation of threohydrobupropion, with the intestinal S9 fraction forming this metabolite at about 25% of the rate observed in the liver S9 fraction. nih.govnih.gov Enzyme inhibition and Western blot analyses have identified 11β-dehydrogenase isozyme 1 as the primary enzyme responsible for threohydrobupropion formation in liver microsomes, while AKR7 may be responsible for its formation in the intestine. nih.govnih.gov

Glucuronidation Pathways of Active Metabolites

Following initial oxidative and reductive metabolism, the primary active metabolites of bupropion—hydroxybupropion, threohydrobupropion, and erythrohydrobupropion—undergo further biotransformation via glucuronidation. This conjugation reaction, which increases the water solubility of the metabolites to facilitate their renal excretion, is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.govfrontiersin.org

Involvement of UGT Enzymes (e.g., UGT2B7, UGT1A9, UGT1A4, UGT1A3, UGT2B4)

Specific UGT isoforms have been identified as key players in the glucuronidation of bupropion's metabolites. In vitro studies have demonstrated that UGT2B7 is the primary enzyme responsible for the glucuronidation of hydroxybupropion, with a minor contribution from UGT2B4. pharmgkb.org UGT2B7 also plays a predominant role in the formation of erythrohydrobupropion glucuronide, with UGT1A3, UGT1A4, UGT1A9, and UGT2B4 having minor roles. pharmgkb.org The glucuronidation of threohydrobupropion is primarily mediated by UGT1A9, with smaller contributions from UGT1A3, UGT1A4, and UGT2B7. pharmgkb.orgnih.gov

Notably, the glucuronidation process exhibits stereoselectivity. For instance, UGT2B7 catalyzes the formation of glucuronides from (S,S)-hydrobupropion, (S,R)-hydrobupropion, and (R,S)-hydrobupropion, while UGT1A9 is responsible for the glucuronidation of (R,R)-hydrobupropion. nih.govresearchgate.net This enzymatic specificity underscores the complexity of bupropion's metabolic fate and contributes to the variability in metabolite profiles among individuals. nih.gov

Stereoselective Aspects of Bupropion and Metabolite Disposition

Bupropion is administered as a racemic mixture of (R)- and (S)-enantiomers, and its metabolism and disposition are highly stereoselective. nih.govtandfonline.com This means that the two enantiomers are processed differently by the body, leading to varying plasma concentrations of the parent drug and its metabolites.

Following administration, the plasma concentrations of (R)-bupropion are typically 3- to 6-fold higher than those of (S)-bupropion. nih.gov This difference is even more pronounced for the hydroxybupropion metabolite, with exposures to (R,R)-hydroxybupropion being 15- to 65-fold higher than to (S,S)-hydroxybupropion. nih.gov

The formation of bupropion's metabolites is also stereoselective. In vitro studies have shown that the formation of (R,R)-threohydrobupropion is the major metabolic pathway for (R)-bupropion, while the formation of (S,S)-threohydrobupropion is significantly higher from (S)-bupropion. researchgate.net The intrinsic clearance of (S)-bupropion by CYP2B6 to form hydroxybupropion is about 3-fold higher than that of (R)-bupropion. nih.gov The subsequent glucuronidation of these metabolites is also a stereoselective process, further contributing to the differential disposition of the various stereoisomers. nih.gov

Enzyme Kinetic Parameters of Metabolic Transformations (Vmax, Km)

The efficiency of the enzymatic reactions involved in bupropion metabolism can be described by kinetic parameters such as Vmax (maximum reaction velocity) and Km (Michaelis constant, representing the substrate concentration at half of Vmax). These parameters provide insight into the capacity and affinity of the enzymes for bupropion and its metabolites.

For the formation of hydroxybupropion in liver microsomes, a Vmax of 131 pmol/min per milligram and a Km of 87 μM have been reported. pharmgkb.org The formation of threohydrobupropion in liver microsomes and S9 fractions shows Vmax values of 98-99 pmol/min per milligram and Km values ranging from 186-265 μM. pharmgkb.org

Studies using recombinant CYP2B6 have shown that the Vmax and intrinsic clearance for the hydroxylation of (S)-bupropion are 2- to 3-fold greater than those for (R)-bupropion, indicating a more efficient metabolism of the (S)-enantiomer by this enzyme. nih.gov

Enzyme Kinetic Parameters for Bupropion Metabolism
Metabolic PathwayEnzyme/SystemVmaxKm (μM)Source
Hydroxybupropion FormationLiver Microsomes131 pmol/min/mg87 pharmgkb.org
Threohydrobupropion FormationLiver Microsomes98-99 pmol/min/mg186-265 pharmgkb.org
(S)-Bupropion HydroxylationRecombinant CYP2B62- to 3-fold greater Vmax and intrinsic clearance than (R)-Bupropion nih.gov

Inhibition and Induction of Metabolic Enzymes by Bupropion and Metabolites (e.g., CYP2D6 inhibition)

Bupropion and its metabolites are known to interact with various drug-metabolizing enzymes, most notably cytochrome P450 2D6 (CYP2D6). Bupropion and, to a larger extent, its metabolite hydroxybupropion, are significant inhibitors of CYP2D6. wikipedia.orgresearchgate.net This inhibition can lead to clinically relevant drug-drug interactions, increasing the plasma concentrations of other drugs that are metabolized by this enzyme. wikipedia.org For instance, co-administration of bupropion has been shown to increase the area-under-the-curve of desipramine (B1205290) (a CYP2D6 substrate) by 5-fold. wikipedia.org

The inhibitory effect of bupropion on CYP2D6 is dose-dependent. researchgate.net Studies have shown that a significant portion of patients treated with higher doses of bupropion are phenotypically converted to poor metabolizers of CYP2D6 substrates. researchgate.net The inhibition of CYP2D6 by bupropion and its metabolites is also stereoselective, with some stereoisomers being more potent inhibitors than others. nih.gov For example, (S)-bupropion is a more potent inhibitor of CYP2D6 than (R)-bupropion. nih.gov

In addition to reversible inhibition, bupropion and its metabolites have been found to downregulate the expression of CYP2D6 mRNA in a concentration-dependent manner, providing another mechanism for the observed in vivo drug interactions. nih.gov

Bupropion can also competitively inhibit CYP2C19, with a reported Ki value of 1.631 ± 0.544 μM. koreascience.kr However, it does not significantly inhibit CYP3A4 or CYP2A6. koreascience.kr

Advanced Analytical Methodologies for Bupropion Hydrochloride Research

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in the study of Bupropion (B1668061) Hydrochloride, providing detailed information on its molecular structure, functional groups, and electronic properties.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem variations (LC-MS/MS) are powerful tools for the separation, identification, and quantification of Bupropion and its metabolites in various biological matrices. nih.govajrconline.orgoup.com These methods offer high sensitivity and selectivity. ajrconline.orgoup.com Ultra-Performance Liquid Chromatography (UPLC) coupled with MS/MS has been employed for the simultaneous determination of Bupropion and its primary active metabolites—hydroxybupropion (B195616), erythrohydrobupropion, and threohydrobupropion—in human whole blood and plasma. oup.comoup.com

The use of different mass spectrometers, such as triple quadrupole and time-of-flight (TOF) analyzers, allows for precise mass measurements and fragmentation studies. For instance, LC-MS-TOF has been instrumental in identifying new degradation impurities of Bupropion under stress conditions. nih.govsci-hub.st Studies have successfully characterized degradation products by analyzing their mass fragmentation patterns, accurate mass spectral data, and photodiode array data. nih.gov The fragmentation of Bupropion typically shows characteristic daughter ions that are used for identification in survey scans. nih.gov

Multi-stage mass spectrometry (MSn) provides even deeper structural information by allowing for the sequential fragmentation of ions. This technique has been used to propose fragmentation pathways for Bupropion and its metabolites. sci-hub.st The protonated precursor ions for Bupropion, hydroxybupropion, and the hydrobupropion isomers (erythro- and threo-) are typically observed at m/z 240, 256, and 242, respectively. nih.gov Advanced MS techniques like enhanced mass spectrometry (EMS) and multiple ion monitoring (MIM) have led to the identification of previously non-reported metabolites in human plasma. nih.gov

A stereoselective LC-MS/MS method has also been developed to quantify the individual enantiomers of Bupropion and its metabolites, which is crucial as they can exhibit different pharmacological activities. nih.gov

Table 1: LC-MS Parameters for Bupropion Analysis

Parameter Details
Chromatography System Agilent HPLC 1200 series, Waters Acquity UPLC system nih.govoup.com
Mass Spectrometer API 4000 triple quadrupole, Quattro Premier triple-quadrupole nih.govoup.com
Ionization Mode Positive Electrospray Ionization (ESI) nih.govoup.com
Precursor Ions [M+H]⁺ Bupropion: m/z 240, Hydroxybupropion: m/z 256, Erythro/Threohydrobupropion: m/z 242 nih.gov
Internal Standards Bupropion-d9, Hydroxybupropion-d6 oup.com
Linearity Range Bupropion: 5-1000 ng/mL, Metabolites: 10-2000 ng/mL oup.com

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of Bupropion Hydrochloride. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to provide detailed information about the molecular structure.

¹H NMR spectra of this compound in D₂O show characteristic signals for the aromatic protons, the methine proton, the methyl group, and the tert-butyl group. acs.org For example, the aromatic protons appear as multiplets in the range of δ 7.52-8.04 ppm, the methine proton as a quartet at approximately δ 5.14 ppm, the methyl group as a doublet around δ 1.56 ppm, and the tert-butyl group as a singlet at about δ 1.31 ppm. acs.org

¹³C NMR spectra provide complementary information, with the carbonyl carbon appearing around δ 196.20 ppm and the carbons of the tert-butyl group at approximately δ 58.99 and 25.38 ppm. acs.org 2D NMR experiments, such as COSY, are used to establish correlations between protons, aiding in the complete assignment of the proton signals. rsc.org

Solid-state NMR (ssNMR) spectroscopy, in conjunction with other techniques like X-ray powder diffraction (XRPD), is valuable for characterizing the different polymorphic forms of this compound. icdd.comnih.govresearchgate.net It provides insights into the local environment of the atoms within the crystal lattice, helping to distinguish between different crystalline structures.

Table 2: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in D₂O

Assignment ¹H NMR ¹³C NMR
Ar-H 7.52-8.04 (m) 127.48, 128.90, 130.90, 133.22, 135.03, 135.42
CH 5.14 (q) 53.68
CH₃ 1.56 (d) 17.65
-C(CH₃)₃ 1.31 (s) 58.99, 25.38
C=O - 196.20

Vibrational spectroscopy, including Infrared (IR), Near-Infrared (NIR), and Raman spectroscopy, provides a molecular fingerprint of this compound, allowing for its identification and characterization. nih.govresearchgate.net

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. A prominent band for the carbonyl group (C=O) stretching is observed around 1689 cm⁻¹. acs.org The N-H stretching vibration appears in the region of 1559 cm⁻¹. acs.org Mid-infrared (MIR) spectroscopy has also been utilized for the simultaneous quantification of Bupropion in combination with other drugs. researchgate.net Differences in the IR spectra of various polymorphic forms can be used to identify and quantify them, as molecular interactions within the crystal lattice can cause shifts in vibrational frequencies. americanpharmaceuticalreview.com

Near-Infrared (NIR) Spectroscopy: NIR spectroscopy offers a rapid and non-destructive method for analysis. While NIR spectra may show more subtle differences between polymorphic forms compared to IR or Raman, they can still be effectively used for identification when coupled with chemometric methods. americanpharmaceuticalreview.com

Raman Spectroscopy: Raman spectroscopy is another valuable technique for characterizing this compound. nih.govresearchgate.net The Raman spectra of different polymorphs can show significant differences, aiding in their identification. americanpharmaceuticalreview.com A comparison of Raman spectra obtained from handheld and benchtop spectrometers has demonstrated remarkable similarity, highlighting the potential for field-based analysis. americanpharmaceuticalreview.com

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for the quantitative analysis of this compound in bulk and pharmaceutical dosage forms. jetir.orgijpsr.comresearchgate.net The UV spectrum of Bupropion in 0.1N HCl shows a maximum absorption (λmax) at approximately 252 nm. ijpsr.comturkjps.orgrjptonline.org This wavelength is commonly used for quantitative determinations. ijpsr.comturkjps.org The method is often validated for linearity, precision, and accuracy according to ICH guidelines. jetir.org

Derivative spectroscopy is a useful tool to enhance the resolution of overlapping bands and to reduce interference from excipients in pharmaceutical formulations. ijpsr.comijpsr.com First and second-order derivative spectra can be used for the quantification of Bupropion. For example, quantitative determination can be performed using the first-order derivative values measured at 240 nm and the second-order derivative values at 224 nm. ajrconline.org Second derivative UV spectrophotometry has been shown to have lower limits of detection and quantitation compared to the original UV-spectrophotometry. researchgate.netturkjps.org

Table 3: UV-Vis Spectrophotometric Parameters for this compound Analysis

Parameter Value Reference
λmax (in 0.1N HCl) 252 nm ijpsr.comturkjps.orgrjptonline.org
Beer's Law Range 10-50 µg/mL jetir.org
Second Derivative Measurement Wavelengths 217.4 nm and 221.8 nm researchgate.netturkjps.org
Limit of Detection (Original UV) 0.75 µg/mL researchgate.netturkjps.org
Limit of Quantitation (Original UV) 2.28 µg/mL researchgate.netturkjps.org
Limit of Detection (Second Derivative) 0.23 µg/mL researchgate.netturkjps.org
Limit of Quantitation (Second Derivative) 0.68 µg/mL researchgate.netturkjps.org

While not as commonly reported in the provided literature for this compound specifically, Circular Dichroism (CD) spectroscopy is a powerful technique for studying the conformation of chiral molecules. Given that Bupropion is a chiral compound and its enantiomers can have different pharmacological effects, CD spectroscopy could be employed to investigate the stereochemistry and conformational properties of Bupropion and its metabolites. This technique measures the differential absorption of left and right circularly polarized light, providing information about the secondary and tertiary structure of chiral molecules.

X-ray Diffraction (XRD) is the definitive method for determining the crystalline structure of pharmaceutical solids. X-ray Powder Diffraction (XRPD) is particularly valuable for the analysis of polycrystalline samples of this compound. icdd.comnih.govresearchgate.net

XRPD is used to identify different polymorphic forms, as each form will produce a unique diffraction pattern. sci-hub.seuninsubria.it For example, the experimental XRPD pattern of anhydrous Bupropion HCl has been shown to be consistent with the Form 1 polymorph. sci-hub.se The crystal structure of this compound has been fully characterized from powdered samples using ab-initio XRPD techniques. researchgate.netnih.govresearchgate.net It has been found to crystallize as a racemate in the monoclinic system, space group P2(1)/c. researchgate.netnih.govresearchgate.net

Furthermore, XRPD is used to study solid-state phase transitions. For instance, it was found that upon storage, crystalline this compound form 1 can undergo a solid-solid conversion to a new polymorphic form, form 2. nih.gov This new form was also characterized using XRPD, revealing an orthorhombic space group Pbca. nih.gov XRPD analysis can also be used to determine the state of the drug in a formulation; for example, it has been used to show that Bupropion was in an amorphous state in 3D printed tablets. gre.ac.uk

Table 4: Crystallographic Data for this compound Polymorphs

Parameter Form 1 Form 2
Crystal System Monoclinic Orthorhombic
Space Group P2(1)/c Pbca
a (Å) 14.3406(3) 27.2853(5)
b (Å) 8.7564(2) 8.7184(3)
c (Å) 11.8801(2) 12.0422(3)
**β (°) ** 78.025(2) 90
**Volume (ų) ** 1459.34(5) 2864.7(1)
Z 4 8

Chromatographic Separation and Quantification Techniques

Chromatographic methods are paramount in the analysis of this compound, offering high-resolution separation and sensitive quantification. The choice of technique often depends on the specific requirements of the analysis, such as the need for rapid screening, high-throughput analysis, or the resolution of stereoisomers.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the determination of this compound in both bulk drug form and pharmaceutical formulations. rjptonline.orgresearchgate.netglobalresearchonline.net Reversed-phase HPLC (RP-HPLC) is the most common mode of separation, typically utilizing a C18 column. rjptonline.orgresearchgate.netscispace.com

Several studies have detailed the development and validation of RP-HPLC methods. For instance, a method using a Phenomenex Luna C18 column with a mobile phase of methanol (B129727) and acetate (B1210297) buffer (pH 6.0) in an 80:20 ratio achieved a retention time of 3.19 minutes for bupropion HCl. scispace.com Another study reported a retention time of 11.52 minutes using a C18 column with a gradient mobile phase of phosphate (B84403) buffer (pH 4.0) and methanol. rjptonline.org The detection is commonly performed using a UV detector at wavelengths ranging from 221 nm to 252 nm. rjptonline.orgturkjps.org

Ultra-Performance Liquid Chromatography (UPLC), a more recent advancement, offers significant improvements in speed, resolution, and sensitivity over conventional HPLC. nih.gov UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which allows for faster separations without compromising efficiency. oup.commdpi.com A UPLC-tandem mass spectrometry (MS/MS) method has been developed for the simultaneous determination of bupropion and its major metabolites in human whole blood, demonstrating high selectivity and sensitivity. nih.govoup.com This method employed a Waters Acquity UPLC BEH phenyl column and a binary mobile phase of ammonium (B1175870) formate (B1220265) buffer and acetonitrile. oup.com

TechniqueColumnMobile PhaseFlow RateDetectionRetention TimeReference
RP-HPLCPhenomenex Luna C18 (250 x 4.6 mm, 5µm)Methanol : Acetate Buffer (pH 6.0) (80:20)1.0 mL/minUV at 251 nm3.19 min scispace.com
RP-HPLCC18 (250 x 4.6 mm, 5 µm)Phosphate Buffer (pH 4.0) and Methanol (gradient)1.0 mL/minUV at 252 nm11.52 min rjptonline.org
RP-HPLCDenali C18 (150 x 4.6 mm, 5 µm)Ortho-phosphoric acid and Acetonitrile (600:400 v/v)1.0 mL/minUV at 221 nm2.25 min turkjps.orgnih.gov
UPLC-MS/MSWaters Acquity UPLC BEH Phenyl (100 x 2.1 mm, 1.7 µm)Ammonium Formate Buffer (2 mM, pH 4.0) and Acetonitrile (gradient)0.4 mL/minMS/MSNot specified oup.com

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) provides a simple, cost-effective, and sensitive method for the analysis of this compound in pharmaceutical tablets. researchgate.net This technique is particularly useful for qualitative identification and can also be used for quantitative analysis through densitometry.

A validated TLC method for this compound utilizes silica (B1680970) gel 60 F254 plates with a mobile phase of ethanol, chloroform, and glacial acetic acid in a 30:10:1 (v/v) ratio. researchgate.netresearchgate.net This system yields a compact spot for bupropion with an Rf value of approximately 0.56. researchgate.netsci-hub.se Densitometric analysis is typically performed at 254 nm. researchgate.net This method has been shown to be specific, as it can effectively separate bupropion from its degradation products formed under various stress conditions. researchgate.net

Rapid Resolution Liquid Chromatography (RRLC)

Rapid Resolution Liquid Chromatography (RRLC) is another high-speed liquid chromatography technique that offers faster analysis times compared to conventional HPLC. An RRLC method has been developed to separate bupropion from its degradation products and the co-administered drug nicotine (B1678760). researchgate.net This method utilized a XDB C18 column (50 x 4.6 mm, 1.8 µm particle size) and demonstrated a shorter run time. researchgate.netrsc.org The RRLC method showed a linear range of 2-20 µg/mL for bupropion with a limit of detection of 0.2 µg/mL. researchgate.netrsc.org

Chiral Chromatographic Separation for Enantiomer Resolution

Bupropion is a chiral molecule and is marketed as a racemic mixture. sci-hub.se However, the enantiomers of bupropion and its metabolites can exhibit different pharmacological activities. nih.gov Therefore, the stereoselective determination of its enantiomers is of significant analytical and clinical interest. nih.gov

Chiral chromatography is the primary technique for resolving the enantiomers of bupropion. nih.gov This can be achieved through both direct and indirect methods. Direct methods involve the use of a chiral stationary phase (CSP). Various CSPs, including those based on derivatized cyclofructans, polysaccharides (like amylose (B160209) derivatives), α1-acid glycoprotein, and ovomucoid, have been successfully employed for the enantioseparation of bupropion. nih.govnih.gov For example, baseline separation of bupropion enantiomers was achieved on a LarihcShell CF6-RN column, which is based on a derivatized cyclofructan, using a polar organic mobile phase. nih.gov

Indirect methods involve the derivatization of the enantiomers with a chiral derivatizing reagent to form diastereomers, which can then be separated on a standard achiral column. nih.govresearchgate.net

Validation of Analytical Methods in Research Contexts

The validation of analytical methods is a critical requirement to ensure that they are suitable for their intended purpose. According to International Council for Harmonisation (ICH) guidelines, analytical methods must be validated for several parameters, including linearity, precision, accuracy, robustness, limit of detection (LOD), and limit of quantitation (LOQ). rjptonline.orgmdpi.com

Linearity: This parameter assesses the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. For this compound, HPLC methods have demonstrated linearity over various concentration ranges, such as 15-90 µg/mL and 200-600 µg/mL, with correlation coefficients (r²) typically greater than 0.999. scispace.commdpi.com

Precision: Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). For bupropion analysis, intra-day and inter-day precision values are typically required to be within acceptable limits (e.g., %RSD < 2%). scispace.comresearchgate.net

Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the pure drug is added to a sample matrix and the recovery is calculated. For this compound, recovery values are generally expected to be within the range of 98-102%. rjptonline.org

Robustness: Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage. This can involve varying parameters like the mobile phase composition, pH, and flow rate. rjptonline.orgresearchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These values are crucial for determining the sensitivity of the method. For this compound, reported LOD and LOQ values vary depending on the technique. For example, one HPLC method reported an LOD of 5 µg/mL and an LOQ of 15 µg/mL, while a more sensitive RRLC method had an LOD of 0.2 µg/mL. scispace.comresearchgate.net An HPLC method for enantiomer analysis reported an LOD of 0.1 µg/ml and an LOQ of 0.3 µg/ml for both enantiomers. nih.gov

ParameterTypical Finding for Bupropion HCl AnalysisReference
Linearity Range15-90 µg/mL (HPLC) scispace.com
200-1000 ng/band (TLC) researchgate.net
2-20 µg/mL (RRLC) researchgate.net
Correlation Coefficient (r²)> 0.999 scispace.com
Precision (%RSD)< 2% scispace.comresearchgate.net
Accuracy (% Recovery)99.49% to 101.14% rjptonline.org
LOD5 µg/mL (HPLC) scispace.com
11.45 ng/band (TLC) researchgate.net
0.2 µg/mL (RRLC) researchgate.netrsc.org
LOQ15 µg/mL (HPLC) scispace.com
34.71 ng/band (TLC) researchgate.net
Not specified

Application in Purity Assessment and Impurity Profiling

The purity of this compound is a critical quality attribute that necessitates the use of advanced and validated analytical methods for its assessment. Impurity profiling, an essential component of drug development and quality control, involves the identification and quantification of impurities, including process-related impurities and degradation products. High-Performance Liquid Chromatography (HPLC) and its ultra-performance counterpart (UPLC) are the cornerstones of these analytical efforts, often coupled with mass spectrometry (MS) for definitive structural elucidation.

Forced degradation studies are integral to understanding the stability of this compound and identifying potential degradation products that may form under various environmental conditions. These studies typically involve exposing the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis, as mandated by the International Council for Harmonisation (ICH) guidelines. omicsonline.org For instance, studies have shown that this compound is susceptible to degradation, particularly in alkaline conditions, leading to the formation of several impurities. omicsonline.orgnih.gov

One study detailed the use of HPLC and Rapid Resolution Liquid Chromatography (RRLC) for the purity determination of Bupropion HCl in the presence of its hydrolytic and oxidative degradation products. The methods were validated for their specificity and precision, demonstrating their suitability for routine quality control. sci-hub.st Another investigation employed a novel chaotropic chromatography method, following Analytical Quality-by-Design (AQbD) principles, for the simultaneous determination of bupropion and five of its impurities in tablet formulations. nih.govresearchgate.net This approach allowed for the efficient separation and reliable quantification of the target analytes. nih.govresearchgate.net

The coupling of liquid chromatography with mass spectrometry (LC-MS), particularly with high-resolution mass spectrometry techniques like Time-of-Flight (TOF), has been instrumental in characterizing unknown impurities. In one such study, this compound was subjected to stress conditions, and the resulting degradation products were analyzed by LC-MS-TOF and MSn. This led to the characterization of three new degradation impurities, providing valuable information for the development of stability-indicating assay methods. nih.gov The identified impurities included known metabolites and novel degradation products, highlighting the complexity of the degradation pathways. nih.gov

Table 1: Identified Impurities and Degradation Products of this compound

Impurity/Degradation Product Name/IdentifierAnalytical Method(s) Used for IdentificationStress Condition Leading to FormationReference(s)
3-Chlorobenzoic acidHPLC, TLCAlkaline hydrolysis sci-hub.stajrconline.org
2-(3'-chlorophenyl)-3,5,5-trimethylmorphol-2-eneLC-MS-TOF, MSnAlkaline hydrolysis nih.gov
(2,4,4-trimethyl-1,3-oxazolidin-2-yl)(3-chlorophenyl)-methanoneLC-MS-TOF, MSnAlkaline hydrolysis nih.gov
2-hydroxy-2-(3'-chlorophenyl)-3,5,5-trimethylmorpholineLC-MS-TOF, MSnAlkaline hydrolysis nih.gov
1-hydroxy-1-(3-chlorophenyl)propan-2-oneLC-MS-TOF, MSnAlkaline hydrolysis nih.gov
Impurity A (USP)HPLCProcess impurity/Degradation nih.gov
Impurity B (USP)HPLCProcess impurity/Degradation nih.gov

Spectroscopic and Computational Approaches for Protein Binding Interactions (e.g., Human Serum Albumin)

The interaction of this compound with plasma proteins, particularly Human Serum Albumin (HSA), is a crucial determinant of its pharmacokinetic profile, including its distribution and elimination. chemrxiv.org A variety of advanced spectroscopic and computational methods have been employed to elucidate the nature and extent of this binding.

Spectroscopic techniques such as fluorescence spectroscopy, UV-visible absorption spectroscopy, Fourier-transform infrared (FT-IR) spectroscopy, and circular dichroism (CD) have been pivotal in these investigations. researchgate.netnih.gov Fluorescence quenching studies are commonly used to probe the binding of ligands to proteins. In the case of this compound and HSA, a static quenching mechanism has been identified, indicating the formation of a stable ground-state complex. researchgate.netnih.gov By analyzing the fluorescence quenching data at different temperatures, key binding parameters can be determined. researchgate.netnih.gov

UV-visible absorption spectroscopy can reveal changes in the protein's microenvironment upon ligand binding. researchgate.net FT-IR and CD spectroscopy provide insights into conformational changes in the secondary structure of HSA when it interacts with this compound. researchgate.netnih.gov Studies have shown that the binding of this compound can induce slight alterations in the α-helical content of HSA. researchgate.net

Computational methods, primarily molecular docking, complement the experimental data by providing a theoretical model of the binding interaction at the molecular level. researchgate.netnih.gov Molecular docking studies have successfully predicted that this compound binds to Site I (also known as the warfarin-binding site) in subdomain IIA of HSA. researchgate.netnih.gov These computational models also help to identify the specific amino acid residues involved in the interaction and the primary forces driving the binding, which have been identified as hydrogen bonds and van der Waals forces. researchgate.netnih.gov

The combination of these spectroscopic and computational approaches provides a comprehensive understanding of the this compound-HSA interaction. The binding is characterized as a spontaneous and exothermic process, with a strong binding affinity. researchgate.netnih.gov

Table 2: Research Findings on the Interaction of this compound with Human Serum Albumin (HSA)

ParameterMethod(s)FindingReference(s)
Binding Mechanism Fluorescence SpectroscopyStatic quenching mechanism due to complex formation. researchgate.netnih.gov
Binding Site Molecular Docking, Site Marker Competitive ExperimentsPrimarily at Site I (subdomain IIA) of HSA. researchgate.netnih.gov
Binding Forces Molecular Docking, Thermodynamic AnalysisHydrogen bonds and van der Waals forces are the major stabilizing forces. researchgate.netnih.gov
Binding Constant (Kb) Fluorescence SpectroscopyIn the order of 105 M-1, indicating a strong interaction. researchgate.netnih.gov
Thermodynamic Parameters Fluorescence Spectroscopy (Van't Hoff Equation)ΔG°: Negative values, indicating a spontaneous binding process. researchgate.net
ΔH°: Negative value, indicating the process is exothermic. researchgate.net
ΔS°: Negative value. researchgate.net
Conformational Changes FT-IR, CD, UV-vis, 3D FluorescenceBinding induces changes in the secondary structure and conformation of HSA. researchgate.netnih.gov
Binding Distance (r) Förster's Resonance Energy Transfer (FRET) TheoryThe distance between the donor (tryptophan residue of HSA) and acceptor (this compound) has been calculated. researchgate.netnih.gov

Solid State Chemistry and Polymorphism of Bupropion Hydrochloride

Identification and Characterization of Polymorphic Forms (e.g., Form 1, Form 2)

Bupropion (B1668061) hydrochloride is known to crystallize into at least two distinct polymorphic forms, designated as Form 1 and Form 2. researchgate.netnih.gov The initial structural characterization of what is now known as Form 1 was conducted on the commercially available material. researchgate.net Subsequent research revealed that upon storage at ambient conditions for several months, microcrystalline powders of Form 1 undergo a phase transition to a new, previously unreported crystalline phase, which was named Form 2. researchgate.netnih.gov

The identification and characterization of these polymorphs rely on a suite of analytical techniques. X-ray Powder Diffraction (XRPD) is a primary tool for distinguishing between the forms, as each polymorph produces a unique diffraction pattern. researchgate.net Thermoanalytical methods, such as Differential Scanning Calorimetry (DSC), are also crucial for characterizing the thermal behavior and stability of the different forms. researchgate.netresearchgate.net These techniques provide the foundational data for understanding the solid-state landscape of bupropion hydrochloride. researchgate.net

Crystal Structure Determination and Analysis (Space Groups, Unit Cell Parameters, Intermolecular Interactions)

Detailed structural analysis through X-ray diffraction has elucidated the specific crystalline arrangements of this compound polymorphs. The structures for both Form 1 and Form 2 have been solved, revealing differences in their crystal systems, space groups, and molecular packing. researchgate.netnih.gov

Form 1 crystallizes as a racemate in the monoclinic P2(1)/c space group. researchgate.netnih.gov Its structure was determined from powdered crystalline samples using ab-initio XRPD techniques. researchgate.netnih.gov In this form, the molecules interact through strong N-H···Cl hydrogen bonds, which create dimeric entities featuring μ-Cl ions. researchgate.netresearchgate.netnih.gov Additional stabilization is provided by C-H···O contacts. researchgate.netnih.gov

Crystallographic Data for this compound Polymorphs
ParameterForm 1Form 2
Crystal SystemMonoclinicOrthorhombic
Space GroupP2(1)/cPbca
a (Å)14.3406(3)27.2853(5)
b (Å)8.7564(2)8.7184(3)
c (Å)11.8801(2)12.0422(3)
β (°)78.025(2)90
Volume (ų)1459.34(5)2864.7(1)
Z48

Solid-State Phase Transitions and Interconversion Mechanisms

The polymorphism of this compound is dynamic, with evidence of solid-state phase transitions. nih.gov A notable interconversion is the spontaneous, solid-solid transformation of Form 1 into Form 2. researchgate.netnih.gov This conversion was observed to occur over a period of months when Form 1 was stored at room temperature. nih.gov Such transitions are critical in pharmaceutical manufacturing as they can impact the stability and consistency of the final drug product. researchgate.net Studies of the related bupropion hydrobromide also show heating-induced phase transitions, where a metastable form converts to a more stable form upon thermal treatment, a process involving one-dimensional nucleation and growth. researchgate.netnih.govresearchgate.net

Thermodynamic and Kinetic Aspects of Polymorph Stability

The different polymorphic forms of a compound are distinguished by their thermodynamic stability. The two known crystalline forms of this compound are believed to be enantiotropically related, meaning that their relative stability inverts at a specific transition temperature. researchgate.netnih.gov Below this temperature, one form is more stable, while above it, the other form becomes the stable phase.

Quantum mechanics calculations and density functional methods have been employed to compare the relative stability of Form 1 and Form 2. nih.gov These computational approaches help to understand the energetic landscape of the polymorphs. While the most thermodynamically stable form is often preferred for development to minimize the risk of phase transformations, a kinetically stable metastable form may sometimes be chosen if it offers advantages like improved solubility. researchgate.net However, selecting a metastable form requires a thorough understanding of its transformation kinetics to ensure product stability during manufacturing and storage. researchgate.net

Supramolecular Synthons and Packing Arrangements in Crystal Lattices

The study of bupropion hydrohalides, including the hydrochloride salts, has revealed a consistent structural motif known as a supramolecular synthon. researchgate.netresearchgate.net Across ten different crystal phases of bupropion hydrohalides (four hydrochloride, two hydrobromide, and four hydroiodide), a common bupropion hydrohalide dimer held together by hydrogen bonds is observed. researchgate.netresearchgate.net

This dimer acts as the fundamental building block in the crystal structures. researchgate.net The rich polymorphism of bupropion salts is not attributed to the molecule's ability to form different hydrogen bonding patterns or adopt various conformations. Instead, the primary driving force is the capacity of this conserved supramolecular synthon to pack in numerous different ways within the crystal lattice. researchgate.netresearchgate.net This phenomenon, where different crystal structures arise from the varied packing of a common structural unit, is known as packing polymorphism. uninsubria.it

Influence of Crystallization Conditions on Polymorphic Outcome

The specific polymorphic form obtained during crystallization is highly dependent on the experimental conditions. researchgate.net Factors such as solvent choice, cooling rate, and supersaturation can dictate which crystal form nucleates and grows. iupac.org For this compound, methods have been developed using specific solvent systems to control the crystalline product. For instance, a process involving dissolving the compound in an alcohol solvent followed by dilution crystallization with an ester solvent has been described to produce crystals with high crystallinity and uniform particle size. google.com The selection of solvents is known to alter polymorphic outcomes for many pharmaceutical compounds, potentially by influencing solute-solvent interactions that can favor the nucleation of one form over another. nih.gov Greener synthesis approaches have also been developed, substituting traditional solvents with more environmentally benign alternatives like Cyrene and ethyl acetate (B1210297), which can also influence the final solid form. acs.orgwhiterose.ac.uk

Structure Activity Relationship Sar Studies

Elucidation of Molecular Features Critical for Transporter Binding and Activity

Bupropion's interaction with the dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET) is dictated by specific structural components. drugbank.comdrugbank.com The aminoketone core, belonging to the substituted cathinone (B1664624) class, is fundamental to its activity. wikipedia.orgemra.org Key molecular features that are critical for its binding and inhibitory action include:

The tert-butylamino group: This bulky substituent on the amine is a crucial determinant of bupropion's mechanism of action. nih.govvcu.edu It is considered essential for its function as a reuptake inhibitor rather than a substrate-releasing agent. nih.govvcu.edu This steric hindrance is thought to prevent the transporter from undergoing the conformational changes necessary for substrate transport and subsequent neurotransmitter release. researchgate.net The secondary amine group itself has been identified as essential for the pharmacological chaperone activity of bupropion (B1668061) at the dopamine transporter. researchgate.netfrontiersin.org

The meta-chloro substituent: The chlorine atom on the phenyl ring at the meta-position influences the compound's potency and selectivity. nih.gov While the des-chloro analog of bupropion still retains activity, the presence and position of the halogen can modulate binding affinity at the transporters. frontiersin.orgnih.gov

The β-keto group: The ketone at the beta position of the phenethylamine (B48288) backbone is a defining feature of the cathinone class to which bupropion belongs. wikipedia.org This feature, in combination with other structural elements, contributes to its binding at DAT and NET.

Studies have shown that bupropion acts as a non-competitive antagonist of nicotinic acetylcholine (B1216132) receptors, a property that may also contribute to its therapeutic effects. psychopharmacologyinstitute.com Research using deconstructed analogues of bupropion, where specific structural elements are systematically removed, has demonstrated that none of the individual substituents play a dominant role in its potency as a DAT uptake inhibitor. nih.gov Instead, it is the combination of these features that confers its unique pharmacological profile. nih.gov

Comparative SAR Analysis with Related Compounds (e.g., Cathinone, Methcathinone, Amphetamines)

Bupropion's chemical structure is closely related to that of cathinone and its derivatives, as well as amphetamines. drugbank.comwikipedia.org However, subtle structural differences lead to profound changes in their mechanisms of action at monoamine transporters.

Bupropion vs. Cathinone/Methcathinone: The primary structural distinction between bupropion and cathinone is the bulky tert-butyl group on the amine and the meta-chloro substituent on the phenyl ring of bupropion. nih.govresearchgate.net Cathinone and its N-methylated analog, methcathinone, lack these features and function as transporter substrates, inducing the release of dopamine and norepinephrine rather than simply blocking their reuptake. nih.govvcu.edu The steric bulk of bupropion's tert-butyl group is the key feature that transitions the molecule from a substrate-type releasing agent to a reuptake inhibitor. vcu.edu Analogs of bupropion with smaller amine substituents, such as an N-methyl group or a primary amine, act as substrate-type releasing agents. nih.gov

Bupropion vs. Amphetamines: While both bupropion and amphetamines are substituted phenethylamines, bupropion is classified as a β-ketoamphetamine. nih.gov Unlike amphetamine, which is a potent dopamine-releasing agent, bupropion acts as a dopamine uptake inhibitor. nih.gov In vivo studies have confirmed that bupropion does not induce dopamine release in the same manner as dexamphetamine. nih.gov This distinction is critical to their differing pharmacological profiles and abuse potentials.

The following table summarizes the key structural differences and their functional consequences:

CompoundKey Structural FeaturesPrimary Mechanism of Action at DAT/NET
Bupropion tert-butylamino group, meta-chloro substituent, β-keto groupReuptake Inhibitor nih.govvcu.edu
Cathinone Primary amine, no phenyl substitution, β-keto groupReleasing Agent nih.govvcu.edu
Methcathinone N-methyl group, no phenyl substitution, β-keto groupReleasing Agent vcu.edu
Amphetamine Primary amine, no β-keto groupReleasing Agent nih.gov

Impact of Chemical Modifications on Reuptake Inhibition versus Neurotransmitter Release Mechanisms

SAR studies have systematically explored how modifying bupropion's structure alters its interaction with monoamine transporters, specifically shifting the balance between reuptake inhibition and neurotransmitter release.

The pivotal role of the amine substituent has been a central finding. vcu.edu A "deconstruction" of bupropion, systematically simplifying its structure towards that of cathinone, reveals a clear trend:

Bulky Amine Substituents: The presence of a bulky group, like the tert-butyl group in bupropion, consistently results in compounds that act as uptake inhibitors at DAT and NET. nih.gov These molecules bind to the transporter but prevent the conformational shift required for reverse transport. researchgate.net

Small Amine Substituents: Replacing the tert-butyl group with smaller substituents, such as a methyl group (as in methcathinone) or a hydrogen atom (as in cathinone), transforms the compound into a substrate for the transporter. nih.gov These smaller analogs are transported into the presynaptic terminal, triggering transporter-mediated release of neurotransmitters. nih.govresearchgate.net

Research has shown that bupropion analogs with an N-methyl group or a primary amine are not only releasing agents but are also more potent as releasers than as uptake inhibitors. nih.gov This demonstrates that the steric bulk at the terminal amine is the primary molecular switch that dictates whether a compound in this class will act as a reuptake inhibitor or a releasing agent. vcu.edu This principle is a key finding from SAR studies on bupropion and its analogs. vcu.edu

Computational Chemistry Approaches in SAR Development (e.g., Molecular Docking, DFT)

Computational chemistry has become an invaluable tool for understanding the SAR of bupropion at a molecular level.

Molecular Docking: Docking simulations have been used to predict the binding poses of bupropion within the dopamine and norepinephrine transporters. uconn.edumdpi.com These studies help to identify the specific amino acid residues that interact with the different parts of the bupropion molecule. For instance, docking studies have confirmed that bupropion binds to site I (subdomain IIA) of human serum albumin, primarily through hydrogen bonds and van der Waals forces. nih.gov Molecular docking has also been employed to investigate bupropion's binding at nicotinic acetylcholine receptors, identifying potential binding sites at subunit interfaces in the transmembrane domain. nih.govconicet.gov.ar

Density Functional Theory (DFT): DFT calculations have been utilized to analyze the electronic properties and reactivity of the bupropion molecule. nanochemres.orgnanochemres.org These studies provide insights into the molecule's stability, charge distribution, and the energies of its frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its interaction with biological targets. nanochemres.org For example, DFT studies have investigated the adsorption of bupropion on nanoclusters, providing thermodynamic and electronic property data that can inform about its chemical behavior and potential for delivery systems. ijnc.irresearchgate.net

These computational approaches complement experimental SAR data, providing a more detailed picture of the ligand-receptor interactions that underpin bupropion's pharmacological activity. They aid in rationalizing observed SAR trends and in the design of new analogs with potentially improved properties. uconn.edunih.gov

Stability and Chemical Degradation Kinetics

Identification of Degradation Pathways (Hydrolysis, Oxidation, Photodegradation, Thermal Degradation)

The chemical integrity of bupropion (B1668061) hydrochloride is challenged by several degradation pathways, including hydrolysis, oxidation, photodegradation, and thermal decomposition. researchgate.netmdpi.com

Hydrolysis: Bupropion hydrochloride is particularly susceptible to hydrolysis, a process influenced by pH. oup.com The degradation is catalyzed by water and, more significantly, by hydroxide (B78521) ions acting on the un-ionized form of the molecule. nih.gov This hydrolytic decomposition can be influenced by factors such as light and oxidation. google.com Early research indicated that bupropion undergoes substantial degradation in plasma at varying temperatures and pH levels, likely through the spontaneous hydrolysis of the carbon-nitrogen bond of the amine group. oup.com

Photodegradation: Exposure to light can also induce the degradation of this compound. researchgate.net Studies involving simulated sunlight have demonstrated the formation of degradation products after exposure. cofc.edu The process of photodegradation can alter the initial structure of the drug, especially when it is excreted and exposed to environmental factors like sunlight. cofc.edu

Thermal Degradation: While this compound shows some thermal stability, elevated temperatures can accelerate its degradation. mdpi.com Studies have shown that storing this compound solutions at high temperatures leads to a noticeable decrease in the concentration of the parent drug. oup.com

Characterization of Degradation Products and Their Chemical Structures

The degradation of this compound results in the formation of several byproducts. The identification and characterization of these degradants are crucial for understanding the safety profile of the drug over time.

Under alkaline conditions, this compound has been found to degrade into several products. researchgate.net One of the main degradation products is m-chlorobenzoic acid. google.com Other identified alkaline degradants include 1-(3-chlorophenyl)-1-hydroxy-2-propanone and 2-hydroxy-2-methyl-2-(3-chlorophenyl) acetic acid. researchgate.net

Photodegradation studies have identified other specific byproducts. After exposure to UV light, bupropion has been observed to form 1-(3-chlorophenyl)-1-hydroxy-2-propanone and 1-(3-chlorophenyl)-2-hydroxy-1-propanone. cofc.edu The aqueous degradation pathway of bupropion can also lead to the formation of 1-(3-chlorophenyl)-2-hydroxy-1-propanone, 3-chlorobenzoic acid, and 1-(3-chlorophenyl)-1,2-propanedione. cofc.edu

Furthermore, several impurities related to the synthesis and degradation of bupropion have been identified, including Deschloro this compound (impurity 1), 3-Deschloro-4-chloro this compound (impurity 2), 3-Deschloro-3-bromo this compound (impurity 3), 1-(3-Chlorophenyl)-1-hydroxy-2-propanone (impurity 4), and 3-Chloropropiophenone (impurity 5). mdpi.com

Kinetic Studies of Degradation Processes (Reaction Order, Rate Constants, Activation Energy)

Kinetic studies provide valuable insights into the rate and mechanism of this compound degradation.

The degradation of bupropion in aqueous solutions follows first-order reaction kinetics. nih.govresearchgate.net This means that the rate of degradation is directly proportional to the concentration of bupropion.

The rate of degradation is significantly influenced by pH. The degradation process is catalyzed by water but predominantly by hydroxide ions on the un-ionized form of bupropion. nih.gov The pH-degradation profile has been determined using non-linear regression analysis, and micro- and macro-reaction constants for the degradation have been presented. nih.gov

The activation energy for the decomposition of bupropion in an aqueous solution at pH 10.7 has been determined to be 53 kJ mol⁻¹. nih.gov The frequency factor for this reaction was found to be 6.43 x 10¹⁰ s⁻¹. nih.gov Kinetic studies of alkaline and oxidative degradation processes have allowed for the calculation of order rate constants and half-lives. researchgate.netrsc.org

pH-Dependent Stability Profiles and Mechanistic Elucidation of Degradation

The stability of this compound is highly dependent on the pH of its environment.

Bupropion is most stable in aqueous solutions with a pH below 5. nih.gov In this acidic environment, the amine group of the bupropion molecule is protonated, which is thought to inhibit its degradation. researchgate.net As the pH increases above 5 and approaches its pKa of 8.6, bupropion becomes increasingly deprotonated and undergoes hydroxide ion-catalyzed degradation. researchgate.net This inherent instability above pH 5 has significant implications for its formulation and storage. nih.gov

The mechanism of degradation in alkaline conditions is proposed to involve the hydroxide ion acting on the un-ionized form of bupropion. nih.gov Placing this compound in a low pH environment has been shown to be an effective method for stabilizing the drug. google.com

Factors Influencing Chemical Stability (e.g., Excipient Interactions, Environmental Conditions)

Several factors beyond pH can influence the chemical stability of this compound.

Environmental Conditions: Environmental factors such as temperature, light, and moisture play a crucial role in the stability of this compound. google.com It is recommended that this compound tablets be stored in a tight container at 20-25°C and protected from light and moisture. google.com Increased temperatures can accelerate degradation, as demonstrated in stability studies conducted under various temperature conditions. oup.com Controlling moisture is also critical during the manufacturing process to prevent degradation. oup.com

Preclinical Pharmacological and Neurochemical Investigations Mechanistic Focus

In Vitro Studies on Neurotransmitter Transport and Release Mechanisms (e.g., Synaptosomes, Cell Culture Models)

In vitro studies utilizing synaptosomes and cell culture models have been instrumental in characterizing the primary mechanism of action of bupropion (B1668061) hydrochloride. Research has consistently shown that bupropion and its primary metabolite, hydroxybupropion (B195616), function as inhibitors of dopamine (B1211576) and norepinephrine (B1679862) reuptake. nih.gov These studies, conducted on rat and mouse synaptosomes, which are isolated presynaptic terminals, revealed that bupropion and its metabolites decrease the uptake of dopamine and norepinephrine. nih.govpsu.edu

Further investigations using cells expressing human transporters for dopamine, norepinephrine, and serotonin (B10506) have provided more specific insights. These studies confirmed that bupropion and its metabolites inhibit reuptake at both the human dopamine transporter (DAT) and the human norepinephrine transporter (NET). nih.gov Notably, the functional potency was found to be slightly greater at the DAT compared to the NET. nih.gov In stark contrast, bupropion exhibits negligible activity at the serotonin transporter (SERT), with an IC50 value greater than 10,000 nM. drugbank.com This lack of significant serotonergic activity is a key feature that distinguishes bupropion from many other classes of antidepressants. drugbank.com

While the primary mechanism is reuptake inhibition, some studies suggest that bupropion's mechanism may also involve the presynaptic release of norepinephrine and dopamine. psychopharmacologyinstitute.com Additionally, bupropion has been identified as a non-competitive antagonist of nicotinic acetylcholine (B1216132) receptors, a property that is thought to contribute to its therapeutic effects. psychopharmacologyinstitute.comresearchgate.net

Table 1: In Vitro Binding Affinities and Reuptake Inhibition of Bupropion

Target Species Assay Value Reference
Dopamine Transporter (DAT) Human Ki 441 nM guidetopharmacology.org
Dopamine Transporter (DAT) Rat Ki 371.54 nM guidetopharmacology.org
Serotonin Transporter (SERT) Human IC50 >10,000 nM drugbank.com

This table is interactive. Click on the headers to sort the data.

Investigation of Enzyme Activation Pathways (e.g., SREBP, c-Fos Gene Expression)

Beyond its direct effects on neurotransmitter transporters, research has begun to explore the influence of bupropion on intracellular signaling pathways, including the activation of certain enzymes and transcription factors. In vitro experiments have shown that bupropion can activate the sterol regulatory element-binding protein (SREBP) transcription factors, specifically SREBF1 and SREBF2, in human glial cells. pharmgkb.org This activation leads to the up-regulation of genes involved in cholesterol and fatty acid biosynthesis. nih.gov

Furthermore, bupropion has been shown to increase the expression of the immediate early gene c-Fos in both cell culture and the rat brain. pharmgkb.org The expression of c-Fos is often used as a marker of neuronal activation, suggesting that bupropion induces changes in gene expression that could contribute to its long-term therapeutic effects.

Mechanistic Studies of Drug-Drug Interactions at the Enzyme Level (e.g., CYP2D6 Inhibition affecting other drug metabolism)

Bupropion hydrochloride is extensively metabolized in the liver, primarily by the cytochrome P450 isoenzyme CYP2B6, to its active metabolite hydroxybupropion. wikipedia.orgfda.gov This metabolic pathway creates the potential for drug-drug interactions with substances that are either inhibitors or inducers of CYP2B6. wikipedia.orggoodrx.com For example, potent CYP2B6 inhibitors like ticlopidine (B1205844) and clopidogrel (B1663587) can significantly increase bupropion levels, while inducers such as carbamazepine (B1668303) and rifampicin (B610482) can decrease them. wikipedia.orggoodrx.com

Crucially, bupropion and its metabolites, particularly hydroxybupropion, are significant inhibitors of another important cytochrome P450 enzyme, CYP2D6. wikipedia.org This inhibition can lead to clinically relevant increases in the plasma concentrations of other drugs that are metabolized by CYP2D6. wikipedia.org For instance, co-administration of bupropion has been found to increase the area-under-the-curve (AUC) of desipramine (B1205290), a CYP2D6 substrate, by five-fold. wikipedia.orgfda.gov Similarly, bupropion can increase the levels of atomoxetine (B1665822) by 5.1-fold. wikipedia.org The ratio of dextromethorphan (B48470) to its major metabolite, dextrorphan (B195859) (a measure of CYP2D6 activity), increased approximately 35-fold in individuals treated with bupropion. wikipedia.org This potent, dose-dependent inhibition of CYP2D6 underscores the importance of considering potential drug-drug interactions when bupropion is co-prescribed with other medications. researchgate.net

Table 3: Impact of Bupropion on the Metabolism of CYP2D6 Substrates

CYP2D6 Substrate Effect of Bupropion Co-administration Fold Increase in Exposure (AUC) Reference
Desipramine Increased plasma concentration 5-fold wikipedia.orgfda.gov
Atomoxetine Increased plasma concentration 5.1-fold wikipedia.org
Dextromethorphan Increased dextromethorphan/dextrorphan ratio ~35-fold wikipedia.org

This table is interactive. Click on the headers to sort the data.

Q & A

Basic: What experimental designs are recommended for evaluating Bupropion Hydrochloride's efficacy in clinical trials?

Answer:
For robust evaluation, multisite, double-blind, placebo-controlled trials are recommended. Key elements include:

  • Randomization : Participants (e.g., children with ADHD) are randomized into drug and placebo groups .
  • Dosage : Bupropion is administered at 3–6 mg/kg/day, divided into twice-daily doses to account for pharmacokinetic variability .
  • Outcome Measures :
    • Behavioral metrics: Conners Parent/Teacher Questionnaires (93-item, 39-item, and 10-item scales).
    • Cognitive tests: Continuous Performance Test (CPT) and Sternberg Memory Task.
    • Safety monitoring: Weekly vital signs, ECGs, and adverse event tracking .
  • Effect Size Analysis : Compare bupropion’s efficacy against standard stimulants (e.g., methylphenidate) using Cohen’s d to quantify differences in hyperactivity reduction .

Advanced: How can conflicting findings regarding Bupropion metabolites' impact on clinical outcomes be resolved methodologically?

Answer:
Contradictory evidence on metabolites (e.g., hydroxybupropion [HB]) requires:

  • Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling : Correlate steady-state plasma and cerebrospinal fluid (CSF) metabolite levels with clinical response metrics (e.g., HAM-D scores) .
  • Dose-Response Curves : Test nonlinear relationships (e.g., HB levels >1250 ng/mL linked to poor response vs. lower levels in responders) .
  • Biomarker Integration : Measure dopaminergic markers (e.g., plasma homovanillic acid) to assess metabolite-induced toxicity .
  • Comparative Trials : Conduct head-to-head studies with metabolites (e.g., threohydrobupropion) to isolate their contributions to efficacy or adverse effects .

Basic: What are the standard analytical methods for quantifying this compound in pharmaceutical formulations?

Answer:
Validated methods include:

Method Key Parameters Application Reference
RP-HPLC Column: C18; Mobile phase: Acetonitrile-phosphate buffer (pH 3.0); Detection: 254 nmSimultaneous quantification with metabolites (e.g., naltrexone)
TLC-Densitometry Silica gel 60 F254 plates; Mobile phase: Ethanol-chloroform-acetic acid (30:10:1); RF: 0.56 ± 0.01Stability-indicating analysis, degradation product resolution
USP Compliance Use USP Reference Standards (e.g., this compound RS) for impurity profiling and assay validation .

Advanced: What methodologies optimize sustained-release formulations of this compound using polymer matrices?

Answer:
Key Factors and Methods :

  • Polymer Selection : Hydroxypropyl methylcellulose (HPMC) grades (e.g., K100M) are ideal due to viscosity-dependent hydration and gel-layer formation .

  • Experimental Design :

    • D-Optimal Design : Vary HPMC content (1–2%) and drug-polymer ratios (1:1–1:2) to model release kinetics .
    • Release Testing : Use USP Apparatus II (paddle method) at 50 rpm, pH 6.8 buffer, to simulate intestinal conditions .
  • Data Analysis :

    HPMC Viscosity Drug Release (24 hrs) Mechanism
    Low (K15M)85–90%Rapid erosion-dominated release
    High (K100M)60–70%Diffusion-controlled, sustained release

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

  • PPE : Nitrile gloves, lab coats, and chemical splash goggles. Use fume hoods for powder handling .
  • First Aid :
    • Ingestion : Administer activated charcoal slurry; avoid emesis .
    • Ocular Exposure : Rinse with water for 15 minutes; seek medical attention if irritation persists .
  • Waste Disposal : Follow EPA guidelines for incineration or licensed waste contractors .
  • Storage : Tightly sealed containers at 20–25°C, away from moisture .

Advanced: How do pharmacokinetic studies inform Bupropion's dosing regimens considering its metabolite activity?

Answer:

  • Metabolite Profiling : Use LC-MS/MS to quantify HB, threohydrobupropion, and erythrohydrobupropion in plasma/CSF .
  • Population PK Modeling : Identify covariates (e.g., CYP2B6 polymorphisms) affecting metabolite clearance .
  • Dosing Adjustments :
    • For patients with high HB levels (>1200 ng/mL), reduce dosage to avoid dopaminergic toxicity .
    • Twice-daily dosing (vs. thrice) may mitigate peak-trough fluctuations in elderly populations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.